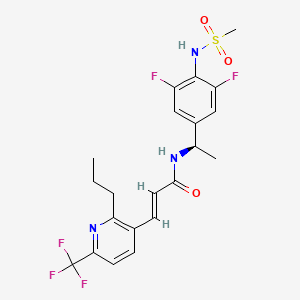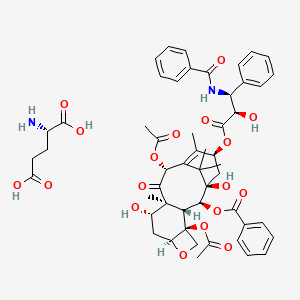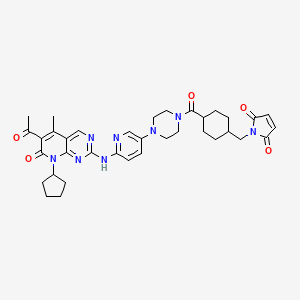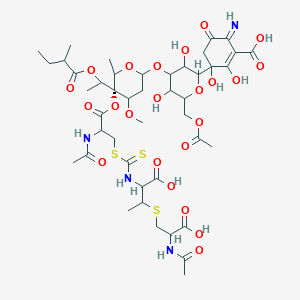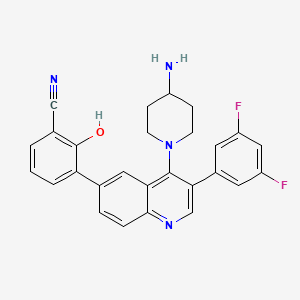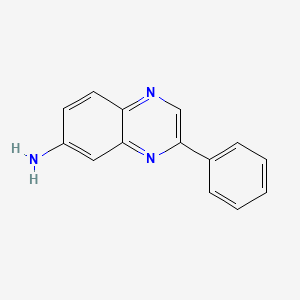
PEG3-bis-(ethyl phosphonate)
Vue d'ensemble
Description
PEG3-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .
Synthesis Analysis
PEG3-bis-(ethyl phosphonate) can be used in the synthesis of a series of PROTACs . It is a PEG-based PROTAC linker .Molecular Structure Analysis
The molecular weight of PEG3-bis-(ethyl phosphonate) is 434.4 . The molecular formula is C16H36O9P2 . The structure contains a total of 62 bonds, including 26 non-H bonds, 2 multiple bonds, 20 rotatable bonds, 2 double bonds, 3 aliphatic ethers, and 2 phosphonates .Chemical Reactions Analysis
As a PEG-based PROTAC linker, PEG3-bis-(ethyl phosphonate) can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
The molecular weight of PEG3-bis-(ethyl phosphonate) is 434.4 . The molecular formula is C16H36O9P2 .Applications De Recherche Scientifique
Drug Delivery Systems
PEG3-bis-(ethyl phosphonate): is utilized as a hydrophilic PEG linker in drug delivery systems . Its two ethyl phosphonate end groups can be conjugated to therapeutic molecules, enhancing their solubility and stability in aqueous media. This property is particularly beneficial for drugs with poor water solubility, improving their bioavailability and therapeutic efficacy.
Surface Modification of Medical Devices
The compound’s ethyl phosphonate groups are active in surface modifications . They can be used to alter the surface properties of medical devices, such as stents or implants, to improve biocompatibility and reduce the risk of rejection or infection.
Bio-conjugation in Diagnostic Assays
As a non-cleavable linker, PEG3-bis-(ethyl phosphonate) is used in bio-conjugation for diagnostic assays . It links biomolecules to detection platforms without breaking down, ensuring the stability and reliability of the diagnostic tests.
Nanoparticle Functionalization
In nanotechnology, PEG3-bis-(ethyl phosphonate) functionalizes nanoparticles to increase their solubility and circulation time in the bloodstream . This application is crucial for targeted drug delivery and imaging agents.
Proteomics Research
The compound serves as a biochemical tool in proteomics research . It aids in the study of protein interactions and functions by linking proteins or peptides to various probes or solid supports.
Molecular Engineering
PEG3-bis-(ethyl phosphonate): is instrumental in molecular engineering, where it’s used to construct complex molecular architectures . Its ability to link different molecular entities enables the creation of novel compounds with desired properties.
Agricultural Chemical Formulations
In agriculture, the compound is explored for its potential to enhance the delivery of active ingredients in pesticides and fertilizers . Its water solubility properties can improve the efficacy and reduce the environmental impact of agricultural chemicals.
Biomedical Research
Lastly, PEG3-bis-(ethyl phosphonate) is used in biomedical research to study cell signaling and communication . By linking signaling molecules, researchers can investigate the pathways and mechanisms involved in various cellular processes.
Mécanisme D'action
Target of Action
PEG3-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of PEG3-bis-(ethyl phosphonate) involves the exploitation of the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of PEG3-bis-(ethyl phosphonate) is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, helping to maintain protein homeostasis within the cell . By directing specific proteins for degradation, PEG3-bis-(ethyl phosphonate) can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have good water solubility , which could potentially enhance its bioavailability
Result of Action
The result of the action of PEG3-bis-(ethyl phosphonate) is the selective degradation of its target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially providing a mechanism for the modulation of disease states .
Action Environment
The action of PEG3-bis-(ethyl phosphonate) is likely to be influenced by various environmental factors. For instance, the efficiency of the ubiquitin-proteasome system can be affected by factors such as temperature, pH, and the presence of other cellular components . Additionally, the hydrophilic nature of the PEG linker can increase the water solubility of the compound in aqueous media , potentially influencing its stability and efficacy
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-diethoxyphosphorylethoxy)-2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O9P2/c1-5-22-26(17,23-6-2)15-13-20-11-9-19-10-12-21-14-16-27(18,24-7-3)25-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTMAYYRMOPOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PEG3-bis-(ethyl phosphonate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)
